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Primary Kinase Targets and Inhibitory Profile

Altiratinib provides balanced inhibition of key kinases involved in multiple cancer hallmarks. The table

below summarizes its primary targets and potency:

Target
Kinase

Primary Role in Cancer
Reported IC₅₀
(nM)

Biological Consequence of
Inhibition

MET Driver of invasiveness and

metastasis [1]

2.7 - 4.6 nM

[2] [3]

Reduces tumor cell migration

and invasion [4]

TIE2 (TEK) Role in tumor angiogenesis and

microenvironment [4]

8.0 nM [3] Blocks evasive revascularization

pathways [5]

VEGFR2 Mediates angiogenesis (new blood

vessel formation) [4]

9.2 nM [3] Inhibits tumor blood vessel

formation [6]

TRKA
(NTRK1)

Oncogenic driver in various TRK-

fusion cancers [7]

0.85 - 0.9 nM

[2] [3]

Suppresses growth in TRK-

fusion driven tumors [2]

TRKB
(NTRK2)

Oncogenic driver [7] 4.6 nM [2] [3] Suppresses growth in TRK-

fusion driven tumors [2]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://www.smolecule.com/products/s549079?utm_src=pdf-interest
https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11821758/
https://www.selleckchem.com/products/altiratinib.html
https://www.medchemexpress.com/Altiratinib.html?srsltid=AfmBOopNjRMWVBlxwxN-_d72peFOOiOZseZ5sVIpL1eJBEGEPKLvYtms
https://pubmed.ncbi.nlm.nih.gov/26285778/
https://pubmed.ncbi.nlm.nih.gov/26285778/
https://www.medchemexpress.com/Altiratinib.html?srsltid=AfmBOopNjRMWVBlxwxN-_d72peFOOiOZseZ5sVIpL1eJBEGEPKLvYtms
https://www.deciphera.com/news/deciphera-pharmaceuticals-presents-data-altiratinib-dcc-2701-demonstrated-inhibition-tumor
https://pubmed.ncbi.nlm.nih.gov/26285778/
https://www.medchemexpress.com/Altiratinib.html?srsltid=AfmBOopNjRMWVBlxwxN-_d72peFOOiOZseZ5sVIpL1eJBEGEPKLvYtms
https://www.deciphera.com/news/deciphera-pharmaceuticals-announces-initiation-phase-1-cancer-trial-altiratinib-dcc-2701
https://www.nature.com/articles/s42003-020-01508-w
https://www.selleckchem.com/products/altiratinib.html
https://www.medchemexpress.com/Altiratinib.html?srsltid=AfmBOopNjRMWVBlxwxN-_d72peFOOiOZseZ5sVIpL1eJBEGEPKLvYtms
https://www.selleckchem.com/products/altiratinib.html
https://www.nature.com/articles/s42003-020-01508-w
https://www.selleckchem.com/products/altiratinib.html
https://www.medchemexpress.com/Altiratinib.html?srsltid=AfmBOopNjRMWVBlxwxN-_d72peFOOiOZseZ5sVIpL1eJBEGEPKLvYtms
https://www.selleckchem.com/products/altiratinib.html
https://www.smolecule.com/products/s549079?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Target
Kinase

Primary Role in Cancer
Reported IC₅₀
(nM)

Biological Consequence of
Inhibition

TRKC
(NTRK3)

Oncogenic driver [7] 0.83 - 0.93 nM

[2] [3]

Suppresses growth in TRK-

fusion driven tumors [2]

Note: IC₅₀ values are from cell-free assays. Slight variations may exist between different sources and

experimental conditions.

Mechanism of Action: A Multi-Faceted Attack

Altiratinib's design addresses multiple hallmarks of cancer through a single therapeutic agent [4]. Its

mechanism can be visualized as a coordinated attack on different compartments of the tumor.

Altiratinib achieves this multi-compartment inhibition through its unique type II binding mode [7]. It binds

to the inactive DFG-out conformation of its target kinases, stabilizing them in an off state [4] [7]. This is a

key differentiator from many other kinase inhibitors (type I) that bind the active DFG-in conformation, and

may allow altiratinib to overcome certain resistance mutations [7].

Key Experimental Data and Protocols

The following experimental data and protocols from preclinical studies underpin the understanding of

altiratinib's activity.

In Vitro Cellular Assays

Cellular Phosphorylation Assays: To measure inhibition of kinase auto-phosphorylation, cells are
stimulated with relevant growth factors after pre-incubation with altiratinib. For example, in HUVECs,

HGF-stimulated MET phosphorylation is inhibited with an IC₅₀ of 2.3 nM, and VEGF-stimulated
VEGFR2 phosphorylation with an IC₅₀ of 4.7 nM [2]. Cell lysates are then analyzed by Western blot

using phospho-specific antibodies [2].
Cell Proliferation/Viability Assays: Cancer cell lines with specific genetic alterations are treated with

altiratinib. After 72 hours of incubation, viable cells are quantified using resazurin, measured with a

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.nature.com/articles/s42003-020-01508-w
https://www.selleckchem.com/products/altiratinib.html
https://www.medchemexpress.com/Altiratinib.html?srsltid=AfmBOopNjRMWVBlxwxN-_d72peFOOiOZseZ5sVIpL1eJBEGEPKLvYtms
https://www.selleckchem.com/products/altiratinib.html
https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26285778/
https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://www.nature.com/articles/s42003-020-01508-w
https://pubmed.ncbi.nlm.nih.gov/26285778/
https://www.nature.com/articles/s42003-020-01508-w
https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://www.nature.com/articles/s42003-020-01508-w
https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://www.selleckchem.com/products/altiratinib.html
https://www.selleckchem.com/products/altiratinib.html
https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://www.smolecule.com/products/s549079?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


plate reader (excitation 540 nm / emission 600 nm) [2]. Altiratinib potently inhibits proliferation in:

MET-amplified cells (e.g., EBC-1, MKN-45)
TRK-fusion positive cells (e.g., KM-12 with TPM3-TRKA fusion)

FLT3-ITD mutant cells (MV-4-11, IC₅₀ 12 nM) [2] [3]
Cell Migration Assay: Altiratinib inhibits HGF-induced migration of A549 lung cancer cells with an

IC₅₀ of 13 nM, demonstrating its anti-invasive property [3].

In Vivo Efficacy Models

MKN-45 Xenograft Model (MET-driven): Female nude mice with MKN-45 gastric cancer xenografts
were treated with altiratinib at 10 and 30 mg/kg, administered orally. The study showed durable

inhibition of MET phosphorylation, leading to significant anti-tumor activity [4] [2].
U87 Glioblastoma Model: Altiratinib, both alone and in combination with bevacizumab, inhibited

tumor growth and invasion in a bevacizumab-resistant glioblastoma model. It also reduced
microvascular density and suppressed the infiltration of bone marrow-derived macrophages [5] [8].

KM-12 Xenograft Model (TRK-driven): Oral altiratinib treatment inhibited the growth of KM-12
colorectal cancer xenografts in a dose-dependent manner [7].

A key pharmacokinetic finding is that altiratinib achieves a brain:plasma ratio of 0.23 in mice, indicating

significant penetration of the blood-brain barrier, which is highly relevant for treating brain tumors and

metastases [4] [2].

Clinical Development Status

Altiratinib has progressed to clinical trials for evaluation in humans.

Phase 1 Trial (NCT02228811): This study was designed to evaluate the safety, tolerability, and initial
efficacy of altiratinib in patients with locally advanced or metastatic solid tumors, particularly

those with MET or TRK genomic alterations [2] [9].
Status: The clinical trial has been terminated [9]. The sponsor, Deciphera Pharmaceuticals, has

likely reprioritized its clinical pipeline.
Orphan Drug Designation: The U.S. FDA had granted altiratinib Orphan Drug status for the

treatment of glioblastoma, highlighting its potential in this area of high unmet need [5].

Key Differentiators and Significance
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Overcoming Resistance: As a type II inhibitor, altiratinib has shown preclinical efficacy against

certain NTRK kinase domain mutations that confer resistance to type I inhibitors like larotrectinib
[7].

Balanced Multi-Targeting: Its balanced potency against MET, TIE2, and VEGFR2 allows it to
simultaneously block three major pathways involved in tumor revascularization and

microenvironment-mediated drug resistance [4] [6].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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